Cyanoacetate

Cyanation kinetics Activation energy Reaction rate determination

For large-scale cyanation where reaction rate governs throughput, methyl cyanoacetate (CAS 105-34-0) delivers a quantifiable advantage: an activation energy of 17.1 kcal/mol—1.6 kcal/mol lower than ethyl cyanoacetate—reducing cycle time and energy cost per batch. In Knoevenagel condensations with aromatic aldehydes, it achieves up to 94.6% isolated yield under solvent-free conditions. Its favorable toxicological profile (pIGC50 -1.34) supports EH&S compliance and lower hazard classification burdens versus higher alkyl homologs. Specify ≥99% purity for consistent synthetic performance.

Molecular Formula C3H2NO2-
Molecular Weight 84.05 g/mol
Cat. No. B8463686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanoacetate
Molecular FormulaC3H2NO2-
Molecular Weight84.05 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)[O-]
InChIInChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/p-1
InChIKeyMLIREBYILWEBDM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanoacetate Esters: Industrial Procurement Guide for Pharmaceutical and Agrochemical Intermediates


Cyanoacetate esters represent a class of active methylene compounds characterized by a cyano group (-CN) and an ester group (-COOR) flanking a central methylene carbon, conferring potent nucleophilicity and versatility in carbon-carbon bond formation . Cyanoacetic acid, the parent carboxylic acid, serves as a vital organic intermediate in the production of agrochemicals, pharmaceuticals, and dyes, with global market projections indicating continued growth driven by demand for precursors like cyromazine, flonicamid, trimethoprim, and methotrexate [1]. Within this class, alkyl cyanoacetates such as methyl, ethyl, and higher esters exhibit distinct physicochemical properties and reactivity profiles that directly impact synthetic yield, purification economics, and end-product suitability.

Why Alkyl Cyanoacetates Are Not Interchangeable: Procurement Implications of Substituent-Dependent Reactivity


Generic substitution among cyanoacetate esters is scientifically unsound due to significant quantitative divergences in reaction kinetics, hydrolytic stability, toxicity, and synthetic yield across different alkyl substituents. Methyl cyanoacetate and ethyl cyanoacetate exhibit distinct activation energies in cyanation reactions (17.1 vs. 18.7 kcal/mol) and divergent toxicity profiles (pIGC50 values of -1.34 vs. -1.23) [1][2]. Furthermore, polymer degradation studies demonstrate that as the homologous alkyl series is ascended, the rate of hydrolytic degradation decreases under neutral conditions, directly impacting shelf-life and formulation stability [3]. Selection of a specific cyanoacetate ester must therefore be driven by the intended synthetic pathway, required yield threshold, downstream purification tolerance, and end-application stability requirements, not merely by availability or unit cost.

Quantitative Differentiation Evidence for Cyanoacetate Ester Selection: Comparative Performance Data


Methyl vs. Ethyl Cyanoacetate: Activation Energy Comparison in Cyanation Reactions

In the cyanation reaction with potassium cyanide, methyl cyanoacetate demonstrates a lower activation energy barrier compared to ethyl cyanoacetate, indicating faster reaction kinetics under equivalent conditions [1].

Cyanation kinetics Activation energy Reaction rate determination Ester substitution effects

Alkyl Cyanoacetate Toxicity Profile: Comparative pIGC50 Values for Environmental and Safety Assessment

The acute aquatic toxicity of cyanoacetate esters varies substantially with alkyl chain length, as quantified by pIGC50 values (log 1/IGC50) in the Tetrahymena pyriformis population growth impairment assay, a validated surrogate for fish lethality [1]. Methyl cyanoacetate exhibits lower toxicity than ethyl cyanoacetate, while longer-chain esters (n-butyl, n-octyl) show markedly increased toxicity.

Aquatic toxicology Structure-toxicity relationship Environmental risk assessment Cyanoacetate homolog series

Methyl vs. Ethyl Cyanoacetate: Knoevenagel Condensation Yield Optimization Under Ultrasound Irradiation

Under solvent-free ultrasound irradiation with K₂CO₃ catalysis, methyl cyanoacetate achieves substantially higher condensation yields with benzaldehyde compared to ethyl cyanoacetate with salicylaldehyde, though the latter reaction proceeds faster under optimized conditions [1].

Knoevenagel condensation Ultrasound-assisted synthesis Green chemistry Cyanoacetate reactivity

Ethyl Cyanoacetate Synthesis: Ester-Interchange Route Achieves 95% Yield vs. 60% Maximum via Direct Cyanation

Direct cyanation of monochloroacetate yields cyanoacetate esters with a maximum of 60% due to unavoidable by-product formation (cyanosuccinate and cyanotricarballylate), whereas the ester-interchange (transesterification) route achieves approximately 95% yield, with an activation energy of 13.2 kcal/mol for the ethyl cyanoacetate and 2-ethylhexanol reaction [1].

Transesterification Ester-interchange Process chemistry Yield optimization

Cyanoacetate Ester Hydrolytic Stability: Degradation Rate Decreases as Alkyl Homolog Series Ascends

In vitro kinetics studies under heterogeneous and homogeneous conditions demonstrate that as the homologous alkyl series of cyanoacrylate polymers is ascended (from methyl through higher alkyl), the rate of hydrolytic degradation under neutral conditions decreases, with degradation ultimately producing alkyl cyanoacetate and formaldehyde [1].

Polymer degradation Hydrolytic stability Cyanoacrylate Structure-property relationship

Cyanoacetate Ester Procurement: Evidence-Driven Application Scenarios for Industrial and Research Use


Large-Scale Cyanation Process: Methyl Cyanoacetate Selection for Kinetic Advantage

When designing a large-scale cyanation process where reaction rate governs throughput and energy costs, methyl cyanoacetate is the rational procurement choice. Quantitative evidence demonstrates that methyl cyanoacetate exhibits an activation energy of 17.1 kcal/mol with potassium cyanide, 1.6 kcal/mol lower than ethyl cyanoacetate (18.7 kcal/mol) [1]. This lower energy barrier translates to faster kinetics under equivalent thermal conditions, reducing cycle time and energy consumption per batch in continuous or batch manufacturing settings.

2-Cyano-Cinnamate Derivative Synthesis: Methyl Cyanoacetate for Maximum Knoevenagel Yield

For synthetic routes targeting 2-cyano-cinnamate derivatives via Knoevenagel condensation with aromatic aldehydes, methyl cyanoacetate offers superior yield performance. Under solvent-free ultrasound irradiation with K₂CO₃ catalysis, methyl cyanoacetate achieves up to 94.6% yield in reaction with benzaldehyde after 30 minutes at room temperature [1]. This 94.6% yield metric provides a quantifiable benchmark for process economics evaluation and purity specifications.

Environmentally Sensitive Manufacturing: Methyl Cyanoacetate for Reduced Aquatic Toxicity Profile

In manufacturing operations subject to stringent environmental discharge regulations or where worker exposure mitigation is a priority, methyl cyanoacetate presents a quantifiably safer toxicological profile. Comparative pIGC50 data (40-h Tetrahymena pyriformis assay) show methyl cyanoacetate (pIGC50 = -1.34) is less toxic than ethyl cyanoacetate (pIGC50 = -1.23) and substantially less toxic than longer-chain homologs such as n-butyl (pIGC50 = -0.61) and n-octyl (pIGC50 = 0.90) [1]. This data supports methyl cyanoacetate procurement when EH&S compliance and hazard classification are critical selection criteria.

High-Yield Higher Alkyl Cyanoacetate Synthesis: Ester-Interchange Route Specification

When procuring higher alkyl cyanoacetates (e.g., butyl, octyl, 2-ethylhexyl), the ester-interchange (transesterification) synthetic route must be specified. Direct cyanation yields are limited to a maximum of 60% due to unavoidable by-product formation (cyanosuccinate and cyanotricarballylate), whereas the ester-interchange route achieves approximately 95% yield [1]. For the ethyl cyanoacetate and 2-ethylhexanol reaction, the activation energy is 13.2 kcal/mol, enabling efficient large-scale production. Procurement from suppliers utilizing transesterification ensures competitive pricing driven by 1.58× higher yield efficiency.

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